Nnmt-IN-4 is classified as a small molecule inhibitor specifically targeting nicotinamide N-methyltransferase. The compound is derived from structure-activity relationship studies aimed at identifying effective NNMT inhibitors. Research indicates that modifications at specific positions on the aromatic ring can enhance the inhibitory activity against the enzyme, making it a subject of interest for further pharmacological studies .
The synthesis of Nnmt-IN-4 involves multi-step organic reactions that typically include:
The specific synthetic route for Nnmt-IN-4 has not been detailed extensively in literature, but it follows common methodologies used in medicinal chemistry for similar compounds .
Nnmt-IN-4 features a complex molecular structure characterized by an aromatic core with various substituents that influence its biological activity. The exact molecular formula and structural data are crucial for understanding its interaction with nicotinamide N-methyltransferase.
Nnmt-IN-4 primarily acts by inhibiting the enzymatic activity of nicotinamide N-methyltransferase. The reaction catalyzed by this enzyme involves the transfer of a methyl group from S-adenosyl methionine to nicotinamide, resulting in the formation of methylnicotinamide and S-adenosyl homocysteine.
The inhibition mechanism may involve:
Experimental assays utilizing mass spectrometry and enzymatic activity measurements help quantify the inhibitory effects of Nnmt-IN-4 on nicotinamide N-methyltransferase .
The mechanism of action of Nnmt-IN-4 involves its binding to nicotinamide N-methyltransferase, leading to a decrease in the enzyme's ability to methylate nicotinamide. This results in:
Research has shown that inhibition of nicotinamide N-methyltransferase can have significant implications for conditions such as metabolic syndrome and cancer by altering NAD+ levels and influencing metabolic pathways .
Understanding the physical and chemical properties of Nnmt-IN-4 is essential for its application in biological systems:
While specific data on these properties may not be widely reported, they can be determined through standard laboratory practices .
Nnmt-IN-4 holds promise in various scientific applications:
Nicotinamide N-methyltransferase (NNMT) serves as a critical metabolic-epigenetic regulator in multiple cancers by simultaneously disrupting methylation balance and energy metabolism. In hepatocellular carcinoma (HCC), NNMT overexpression drives malignant phenotypes by depleting S-adenosylmethionine (SAM) while accumulating S-adenosylhomocysteine (SAH), thereby reducing the SAM/SAH ratio. This impairs histone methyltransferase activity, leading to genome-wide reductions in repressive histone marks (H3K9me3 and H3K27me3) and subsequent derepression of oncogenes like CD44 [1] [7]. A similar mechanism operates in non-small cell lung cancer (NSCLC), where NNMT upregulation establishes two pathogenic feedback loops: (1) NNMT-EGR1 mutual activation via histone hypomethylation, and (2) NNMT-ALDH3A1-lactate axis activation via histone lactylation. These loops sustain EGFR-TKI resistance by promoting epithelial-mesenchymal transition and metabolic reprogramming [4]. Stromal NNMT in gastric and ovarian cancers further remodels the tumor microenvironment by inducing fibroblast-to-myofibroblast differentiation, enhancing cytokine production (e.g., IL-6, TGF-β), and fostering metastasis [5].
Table 1: NNMT-Mediated Pathways in Cancer Progression
Cancer Type | Key NNMT-Driven Mechanisms | Functional Consequences |
---|---|---|
Hepatocellular Carcinoma | SAM depletion → H3K9me3/H3K27me3 loss → CD44 activation | Enhanced invasion, immune evasion, and chemotherapy resistance [1] [7] |
Non-Small Cell Lung Cancer | EGR1-NNMT and lactate-NNMT feedback loops | EGFR-TKI resistance via ALDH3A1 activation and histone lactylation [4] |
Gastric/Ovarian Cancer | Stromal NNMT elevation → CAF differentiation | Increased IL-6/TGF-β secretion and metastatic niche formation [5] |
NNMT catalyzes the methylation of nicotinamide (NAM) to 1-methylnicotinamide (MNAM), directly linking it to two critical metabolic perturbations:
Table 2: Metabolic Consequences of NNMT Overexpression
Dysregulated Pathway | Key Biomarkers | Associated Pathologies |
---|---|---|
NAD+ salvage pathway | ↓ NAD+ (30–40%), ↓ SIRT1/3 activity | Mitochondrial dysfunction, ROS accumulation, impaired DNA repair [1] [3] [8] |
Methionine cycle | ↓ SAM/SAH ratio, ↑ homocysteine | Histone/DNA hypomethylation, endothelial dysfunction, cardiac fibrosis [1] [3] [6] |
Early NNMT inhibitors faced significant hurdles in clinical translation due to three core limitations:
Table 3: Profile of First-Generation NNMT Inhibitors
Inhibitor Class | Representative Compound | Potency (IC50) | Key Limitations |
---|---|---|---|
Covalent Cys-targeting | α-Chloroacetamide analogs | 0.2–0.5 µM | Poor cellular activity, off-target reactivity [2] |
Bisubstrate mimics | MS2734 | 5–20 nM | Low permeability, inadequate oral bioavailability [9] |
Substrate analogs | JBSNF-000088 | 1.8 µM | Short half-life, extensive glucuronidation [9] |
These limitations underscore the need for next-generation inhibitors like Nnmt-IN-4, designed to overcome selectivity and pharmacokinetic barriers through rational drug design.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7